![molecular formula C16H18IN B14672132 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 50496-66-7](/img/structure/B14672132.png)
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a styryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 1-ethylpyridinium iodide with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyridinium ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or cyanides under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
- 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- 1-Ethyl-2-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium iodide
Comparison: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
50496-66-7 |
|---|---|
Fórmula molecular |
C16H18IN |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-13-5-4-6-16(17)12-11-15-9-7-14(2)8-10-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VTUIZLOBFBHPEY-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


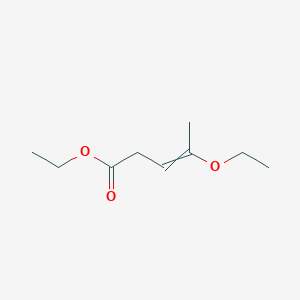

![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
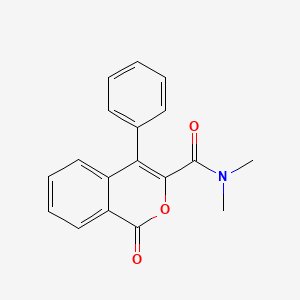
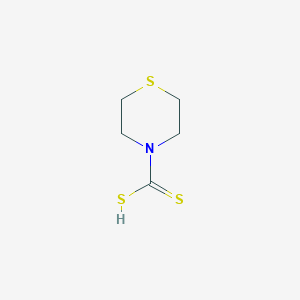
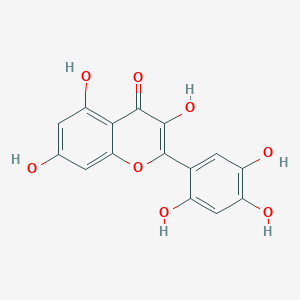
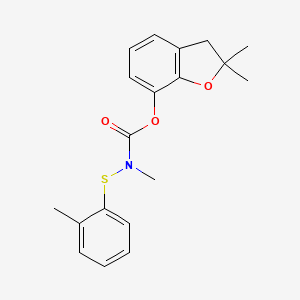
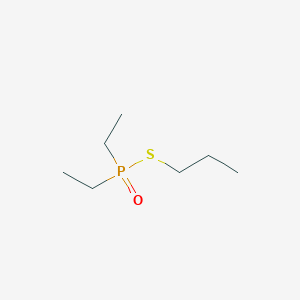
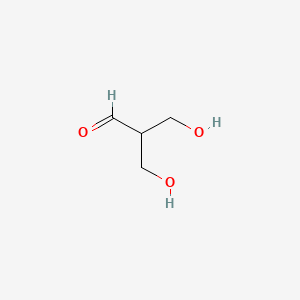
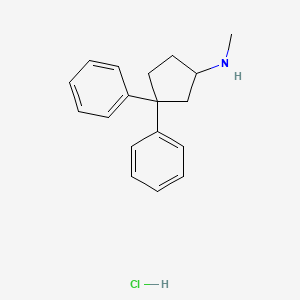
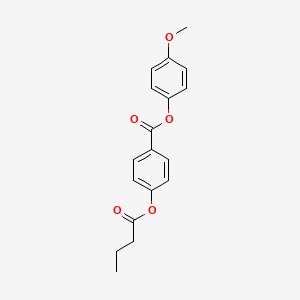
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)


